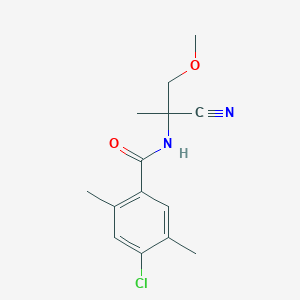
4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide, also known as JNJ-64619178, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer cell growth and survival. JNJ-64619178 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mecanismo De Acción
4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide works by inhibiting the activity of BRD4, a protein that plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound disrupts the expression of genes that are essential for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of cell death, and disruption of DNA damage response pathways. In addition, this compound has been shown to enhance the immune response against cancer cells, leading to improved anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide is its potent anti-cancer activity, which has been demonstrated in a variety of preclinical models. In addition, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide. These include:
1. Combination therapy: this compound has been shown to enhance the anti-tumor effects of other cancer treatments. Future studies could investigate the potential of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy.
2. Biomarker identification: this compound has shown promising results in preclinical studies, but its effectiveness in clinical settings may be limited by patient heterogeneity. Future studies could investigate the identification of biomarkers that predict response to this compound, allowing for more targeted treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies could investigate the efficacy and safety of this compound in larger clinical trials, with a focus on identifying optimal dosing and treatment regimens.
In conclusion, this compound is a promising small molecule inhibitor of BRD4 with potent anti-cancer activity. While further research is needed to fully understand its potential as a cancer treatment, this compound represents a promising avenue for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide involves several steps, including the reaction of 2,5-dimethyl-4-chlorobenzoyl chloride with 2-cyano-1-methoxypropan-2-ol to form the intermediate this compound. This intermediate is then subjected to further reactions to yield the final product.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-6-12(15)10(2)5-11(9)13(18)17-14(3,7-16)8-19-4/h5-6H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIHTAUTKHZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2729317.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)
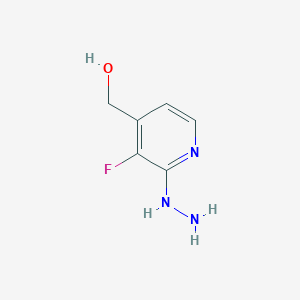
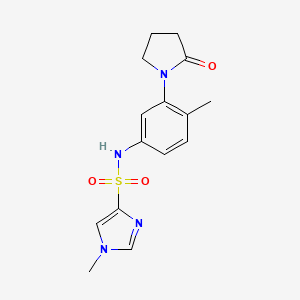

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2729329.png)
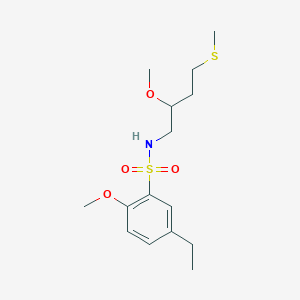
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729333.png)
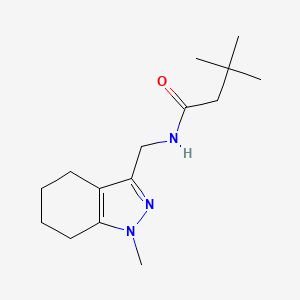
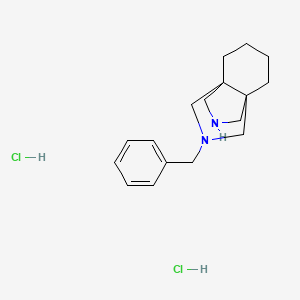
![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)
![3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729340.png)